molecular formula C8H7N3O B180842 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 128102-80-7

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B180842
CAS No.: 128102-80-7
M. Wt: 161.16 g/mol
InChI Key: FQYPXESCIKDICR-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second carbon of the pyridine ring and a keto group at the third position of the pyrazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions that combine various starting materials in a single reaction vessel. One common method involves the condensation of 2-aminopyridine with α-keto acids or their derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the fused ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family, such as:

    Pyrido[2,3-b]pyrazine: Lacks the methyl group and keto group, leading to different chemical and biological properties.

    2,3-Dimethylpyrido[2,3-b]pyrazine: Contains an additional methyl group, which can affect its reactivity and interactions with other molecules.

    2-Methylpyrido[2,3-b]pyrazine: Lacks the keto group, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

2-methyl-4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYPXESCIKDICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565357
Record name 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128102-80-7
Record name 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl pyruvate (1.22 mL) was dissolved in methanol (10 mL) and added to a cold solution of 2,3-diaminopyridine (1.09 g) in methanol MeOH (20 mL) and the mixture was stirred at ambient temperature. The solid was filtered off and washed with cold methanol to afford 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one (1.1 g) as a grey solid. 1.0 g of this material was suspended in acetonitrile (10 mL) and phosphoryl chloride (1.16 mL) was added. The mixture was heated at 120° C. for 0.5 h under MW conditions. The crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to afford IIId (460 mg) as a red solid sufficiently pure for the next step.
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
methanol MeOH
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What factors influence the regioselective synthesis of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one?

A1: The research [] demonstrates that the reaction of 2,3-diaminopyridine with pyruvic acid or ethyl pyruvate can lead to the formation of two regioisomers: this compound (3a) and 3-methylpyrido[2,3-b]pyrazin-2(1H)-one (4a). The study found that using anhydrous methanol and chloroform as solvents at room temperature significantly favors the formation of the desired this compound (3a), achieving yields higher than 90%. This suggests that the choice of solvent plays a crucial role in directing the regioselectivity of the reaction. Additionally, the study found that reactions with ethyl pyruvate were significantly faster (2 to 800 times) than those with pyruvic acid, highlighting the impact of the reactant on reaction kinetics.

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